molecular formula C6H10O2 B7900301 1,2-Dimethylcyclopropanecarboxylic acid CAS No. 842132-32-5

1,2-Dimethylcyclopropanecarboxylic acid

Cat. No.: B7900301
CAS No.: 842132-32-5
M. Wt: 114.14 g/mol
InChI Key: MMEAVAVRZYNYFB-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂ It is a cyclopropane derivative with two methyl groups attached to the cyclopropane ring and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in the synthesis of Cilastatin, the compound acts as a chiral intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The pathways involved in these transformations include enzymatic hydrolysis and esterification reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropanecarboxylic acid: This compound differs by the position of the methyl groups on the cyclopropane ring.

    Cyclopropanecarboxylic acid: Lacks the methyl groups present in 1,2-dimethylcyclopropanecarboxylic acid.

    2-Methylcyclopropanecarboxylic acid: Contains only one methyl group on the cyclopropane ring.

Uniqueness

This compound is unique due to the presence of two methyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Properties

IUPAC Name

1,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEAVAVRZYNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336617
Record name 1,2-Dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842132-32-5
Record name 1,2-Dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dimethylcyclopropanecarboxylic acid
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Reactant of Route 6
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